5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group, a methylamino group, a phenyl group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the methyl and methylamino groups. The phenyl group is then attached through a nucleophilic substitution reaction, and the sulfonamide group is introduced via sulfonation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated products or reduced sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpyrimidin-4-amine: Shares the bromine and methyl groups but differs in the core structure.
N-Phenylpyridine-3-sulfonamide: Lacks the bromine and methylamino groups.
Uniqueness
5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H14BrN3O2S |
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Molecular Weight |
356.24 g/mol |
IUPAC Name |
5-bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H14BrN3O2S/c1-15-13-11(14)8-16-9-12(13)20(18,19)17(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16) |
InChI Key |
TZTUBAUWHYEVHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N(C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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